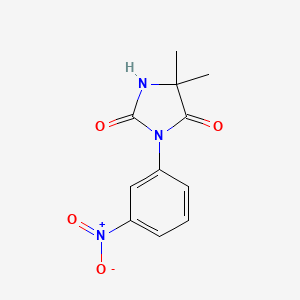
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound that has been used in various chemical reactions . It is a derivative of imidazolidine-2,4-dione, also known as hydantoin . The compound contains a total of 27 bonds, including 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitro group (aromatic), and 1 imide (s) (-thio) .
Synthesis Analysis
The synthesis of this compound involves a copper-catalyzed click reaction in the presence of a water-soluble ligand . The reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produces new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione includes a five-membered imidazole ring and a six-membered phenyl ring . It also contains a nitro group attached to the phenyl ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione . It has also been used in the synthesis of the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has been analyzed for its crystal structure. The dihedral angle between the mean planes of its imidazoline and benzene rings and its molecular hydrogen bonding characteristics have been studied, contributing to the understanding of its molecular geometry and interactions (Trasi, Fanwick, & Taylor, 2012).
Chemical Synthesis and Transformations
Research has explored the synthesis of this compound and related derivatives. For example, the synthesis of Nilutamide and its analogue from 4-nitro- or 4-cyano-3-trifluoromethylaniline has been documented, showing the versatility and potential modifications of this chemical structure (Wu Wei, 2004). Additionally, transformations of imidazolidine-2,4-diones to 4H-Imidazoles in reaction with certain azirines have been studied, revealing the compound's reactivity and potential for creating new chemical entities (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).
Therapeutic Applications and Biological Activity
The compound's derivatives have been investigated for their potential therapeutic applications. For instance, the antidepressant activity of a related derivative has been evaluated, indicating the scope of pharmacological research in this area (Wessels, Schwan, & Pong, 1980). Furthermore, DNA binding studies of imidazolidine derivatives suggest their potential as anti-cancer drugs due to their affinity for binding to DNA (Shah et al., 2013).
Material Science and Polymer Research
The compound has been used in material science, specifically in the synthesis of novel polymers. The thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, including 5,5-Dimethylimidazolidine-2,4-dione derivatives, have been analyzed, contributing to advancements in polymer science (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Chemical Reactions and Mechanisms
Studies have also delved into the chemical reactions and mechanisms involving this compound. For instance, the autoxidation of a 4-iminoimidazolidin-2-one derivative to its 5-hydroxy derivative has been examined, providing insights into its chemical behavior and potential applications in synthesis (Angelova et al., 2008).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that its parent compound, hydantoin, has a variety of biological activities, including lowering blood sugar level in mammals, acting as aldose reductants, anti-inflammatory, antimycobacterial, and antitumor .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of its parent compound, hydantoin . Additionally, its use in the synthesis of new hybrid compounds suggests potential applications in the development of new materials or pharmaceuticals .
Propriétés
IUPAC Name |
5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)9(15)13(10(16)12-11)7-4-3-5-8(6-7)14(17)18/h3-6H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOKNEGNUWEELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





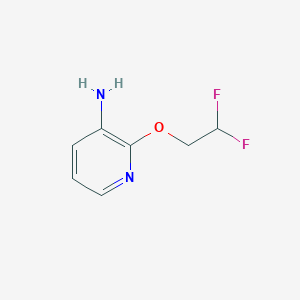
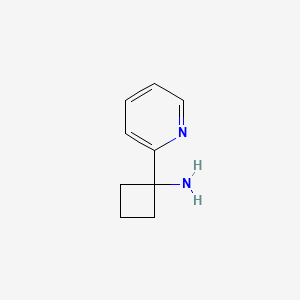
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)

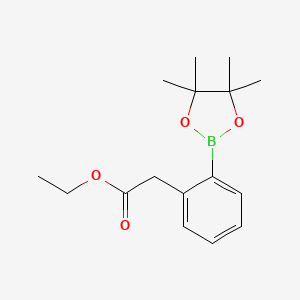
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)

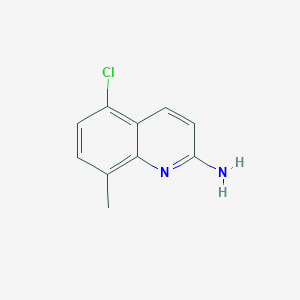
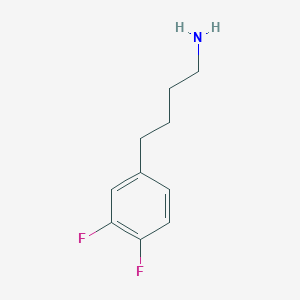
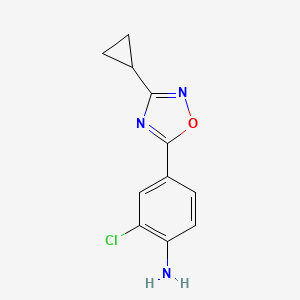

![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)